Geodin

Oncology Cytotoxicity Grisan Scaffold

Geodin (CAS 427-63-4) is a specialized fungal metabolite for researchers investigating PI3K-independent glucose transport or the PAI-1 pathway. Its unique dual activity as a PAI-1 inhibitor and glucose uptake stimulator cannot be replicated by griseofulvin or close analogs. Purity, stereochemistry, and structural integrity directly impact experimental reproducibility in fibrinolysis, cytotoxicity, and antidiabetic research. Choose this authenticated tool compound to ensure reliable, publishable data in your oncology, metabolic, or natural product derivatization studies.

Molecular Formula C17H12Cl2O7
Molecular Weight 399.18
CAS No. 16517-11-6; 427-63-4
Cat. No. B2987549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeodin
CAS16517-11-6; 427-63-4
Molecular FormulaC17H12Cl2O7
Molecular Weight399.18
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
InChIInChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3
InChIKeyLUBKKVGXMXTXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Geodin (CAS 427-63-4) Compound Identification and Baseline Characterization for Procurement


Geodin (CAS 427-63-4; molecular weight 399.18 g/mol, molecular formula C17H12Cl2O7) is a fungal metabolite first isolated from Penicillium glabrum [1] and also produced by Aspergillus terreus [2]. It is characterized by a unique grisan (spiro-benzofuranone) scaffold, structurally related to the antifungal drug griseofulvin [3]. Geodin is documented as an inhibitor of plasminogen activator inhibitor-1 (PAI-1) and a stimulator of glucose uptake in rat adipocytes [1].

Why In-Class Substitution of Geodin (427-63-4) Is Not Advised Without Comparative Activity Data


Geodin's biological profile is distinct from structurally related analogs due to its unique combination of PAI-1 inhibition and glucose uptake stimulation, a dual activity not observed in the clinically used antifungal griseofulvin [1]. Furthermore, preliminary structure-activity relationship (SAR) studies indicate that even minor modifications to the geodin scaffold, such as racemization or halogen substitution, can significantly alter its activity profile [2]. Therefore, procurement of Geodin for specific research applications requires verification of the exact compound identity, as generic substitution with a close analog may result in a different biological outcome and compromise experimental reproducibility.

Quantitative Differentiation: Geodin (427-63-4) Performance Against Key Comparators in Validated Assays


Cytotoxicity of Geodin Compared to Griseofulvin in Human Breast Adenocarcinoma (MDA-MB-231) Cells

In a head-to-head comparison against the structurally related clinical antifungal griseofulvin, Geodin demonstrated superior in vitro cytotoxicity. The IC50 value for Geodin against the MDA-MB-231 human breast adenocarcinoma cell line was determined to be 9.9 μM, which is significantly lower (more potent) than the IC50 of 18 μM observed for griseofulvin [1]. This indicates Geodin is approximately 1.8-fold more cytotoxic than its structural analog in this specific cellular context.

Oncology Cytotoxicity Grisan Scaffold

Stimulation of Fibrinolytic Activity by Geodin in Bovine Aortic Endothelial Cells (BAECs)

Geodin enhances fibrinolytic activity in a concentration-dependent manner in bovine aortic endothelial cells (BAECs). The compound is active at concentrations ranging from 50 to 150 μM . While no direct comparator is provided in the source, this defines a functional activity window that is distinct from simple PAI-1 inhibition, suggesting a potential dual mechanism of action.

Cardiovascular Fibrinolysis Endothelial Biology

Stimulation of Glucose Uptake by Geodin in Rat Adipocytes and Mechanistic Differentiation from Insulin

Geodin stimulates 2-deoxyglucose uptake in isolated rat adipocytes at concentrations ranging from 1 to 100 μg/mL . Critically, unlike insulin, this stimulatory effect is not blocked by the PI3K inhibitor wortmannin, demonstrating that Geodin activates glucose uptake via a distinct, PI3K-independent signaling pathway [1].

Metabolic Disease Diabetes Glucose Uptake

Antibacterial Potency of Geodin Derivatives Against Staphylococcus aureus and Aeromonas salmonicida

A series of geodin ether derivatives (compounds 5, 12, 13, 16, 30, and 33) demonstrated potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Aeromonas salmonicida. Minimum inhibitory concentration (MIC) values for these compounds ranged from 1.15 to 4.93 μM [1]. This data establishes a benchmark for antibacterial potency within the geodin chemotype.

Antimicrobial Marine Natural Products Drug Discovery

Validated Application Scenarios for Geodin (427-63-4) in Research and Development


Investigating PI3K-Independent Glucose Uptake Pathways

Based on its demonstrated ability to stimulate glucose uptake in rat adipocytes in a wortmannin-insensitive manner [1], Geodin is a validated tool compound for dissecting PI3K-independent mechanisms of glucose transport. This application is particularly relevant for researchers exploring alternative pathways for insulin resistance or developing novel antidiabetic strategies.

In Vitro Fibrinolysis and Endothelial Cell Function Studies

Geodin's activity in enhancing fibrinolytic activity in bovine aortic endothelial cells (BAECs) at concentrations of 50-150 μM makes it suitable for in vitro models of fibrinolysis and endothelial biology. Researchers investigating the PAI-1 pathway or thrombotic disorders can utilize Geodin as a pharmacological tool.

Semisynthetic Derivatization for Antimicrobial and Insecticidal Discovery

The natural product geodin serves as a viable starting material for semisynthetic derivatization programs, as evidenced by the generation of 37 novel ether derivatives with enhanced insecticidal and antibacterial activities [2]. Researchers in natural product chemistry and agrochemical discovery can procure Geodin as a scaffold for structure-activity relationship (SAR) studies.

Cytotoxicity Screening in Cancer Cell Lines

Geodin's demonstrated cytotoxicity against the MDA-MB-231 breast adenocarcinoma cell line (IC50 = 9.9 μM) [3] supports its inclusion in cytotoxicity screening panels for oncology research. The compound's potency and unique grisan scaffold warrant further investigation into its potential as a lead structure for anticancer drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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